5-(4-Bromophenoxy)furan-2-carboxylic acid

Description

Chemical Identity and Nomenclature

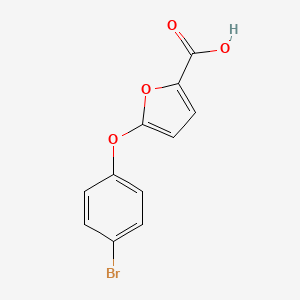

This compound, designated by Chemical Abstracts Service number 73420-68-5, presents a complex molecular architecture that integrates multiple functional groups within a single heterocyclic framework. The compound possesses a molecular formula of C₁₁H₇BrO₄ with a molecular weight of 283.08 daltons, reflecting the presence of eleven carbon atoms, seven hydrogen atoms, one bromine atom, and four oxygen atoms distributed across its structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the furan ring as the core heterocycle with a carboxylic acid substituent at the 2-position and a 4-bromophenoxy group attached at the 5-position. Alternative naming conventions include 5-(4-Bromophenoxy)-2-furoic acid, which emphasizes the furoic acid classification of this heterocyclic carboxylic acid derivative.

The molecular structure can be precisely described through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation as O=C(O)C1=CC=C(OC2=CC=C(Br)C=C2)O1, clearly delineating the connectivity between the furan ring, carboxylic acid group, ether linkage, and brominated phenyl ring. The International Chemical Identifier provides additional structural precision as InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14), enabling unambiguous identification across chemical databases and research platforms. The compound demonstrates characteristic properties of aromatic heterocycles, with the furan ring exhibiting aromatic character due to electron delocalization, while the phenoxy substituent introduces additional aromatic stabilization and the bromine atom provides opportunities for further synthetic elaboration.

| Property | Value | Source |

|---|---|---|

| CAS Number | 73420-68-5 | |

| Molecular Formula | C₁₁H₇BrO₄ | |

| Molecular Weight | 283.08 g/mol | |

| SMILES Notation | O=C(O)C1=CC=C(OC2=CC=C(Br)C=C2)O1 | |

| InChI Key | FQCNVCYLNHHFEJ-UHFFFAOYSA-N |

Historical Context of Furan-2-carboxylic acid Derivatives

The development of furan-2-carboxylic acid derivatives traces its origins to the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid through the dry distillation of mucic acid, initially designating this compound as pyromucic acid. This discovery marked the inaugural synthesis of a furan compound, establishing the foundation for what would become an extensive class of heterocyclic molecules with profound implications for organic chemistry and pharmaceutical development. The historical significance of Scheele's work extended beyond mere chemical curiosity, as it represented the first successful isolation and characterization of a five-membered oxygen-containing aromatic heterocycle, preceding the synthesis of furfural by Johann Wolfgang Döbereiner in 1821 by several decades.

The nomenclature evolution of furan derivatives reflects the deep historical connection to natural sources, with the term "furan" derived from the Latin word "furfur," meaning bran, acknowledging that these compounds were initially obtained from agricultural byproducts through thermal decomposition processes. This etymological foundation underscores the renewable nature of furan chemistry, a concept that has gained renewed relevance in contemporary sustainable chemistry initiatives. The progression from Scheele's initial pyromucic acid to the sophisticated derivatives exemplified by this compound demonstrates the remarkable expansion of synthetic methodologies and the increasing complexity of target molecules accessible through modern heterocyclic chemistry.

The industrial development of furan chemistry accelerated significantly with the recognition that 2-furoic acid could be synthesized through oxidation of either furfuryl alcohol or furfural, processes that could be achieved through both chemical and biocatalytic pathways. The contemporary industrial route employing the Cannizzaro reaction of furfural in aqueous sodium hydroxide solution exemplifies the maturation of furan chemistry from laboratory curiosity to commercial reality, producing 2-furoic acid and furfuryl alcohol in equimolar quantities with established economic viability. This historical trajectory from Scheele's initial discovery to modern synthetic applications establishes the contextual framework within which specialized derivatives like this compound have emerged as valuable synthetic intermediates and research targets.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its embodiment of fundamental principles governing aromatic heterocycle reactivity and its demonstration of how structural modifications can profoundly influence chemical behavior and biological activity. Furan derivatives represent an important class of heterocyclic compounds characterized by significant biological properties, with the creation and pharmacological evaluation of furan derivatives receiving substantial attention over recent decades due to their therapeutic potential. The aromatic character of the furan ring originates from the delocalization of one oxygen lone pair into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule, although the aromaticity is more modest compared to benzene and related heterocycles such as thiophene and pyrrole.

The resonance energy of furan, measured at 67 kilojoules per mole, indicates reduced aromatic stabilization compared to benzene's 152 kilojoules per mole, making furan rings more reactive toward electrophilic substitution and more susceptible to ring-opening reactions under certain conditions. This intermediate aromatic character provides synthetic advantages, allowing for controlled functionalization while maintaining structural integrity under appropriate reaction conditions. The examination of resonance contributors reveals increased electron density within the furan ring relative to benzene, leading to enhanced rates of electrophilic substitution and enabling the introduction of diverse substituents such as the bromophenoxy group found in this compound.

The biological activity profiles of furan derivatives can undergo notable alterations due to subtle modifications in substitution patterns, emphasizing the critical importance of precise structural control in pharmaceutical development. These molecules frequently serve essential roles in antiviral, antifungal, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, muscle relaxant, antihypertensive, diuretic, anti-ulcer, anti-aging, and anticancer medications, demonstrating the remarkable therapeutic versatility inherent in furan-based molecular frameworks. The incorporation of the furan nucleus represents a crucial synthetic strategy in drug discovery programs, with the heterocyclic structure providing opportunities for hydrogen bonding, π-π interactions, and other non-covalent interactions essential for biological activity.

| Therapeutic Application | Furan Derivative Role | Mechanism |

|---|---|---|

| Antiviral Activity | Core heterocyclic scaffold | Enzyme inhibition |

| Anti-inflammatory | Active pharmacophore | Cyclooxygenase modulation |

| Anticancer | Cytotoxic framework | DNA intercalation |

| Antimicrobial | Bacterial cell wall disruption | Protein synthesis interference |

Position in Organohalogens Research

The position of this compound within organohalogens research reflects the fundamental importance of halogen substituents in modulating the physicochemical properties and biological activities of organic compounds. Organohalogen compounds constitute a significant component of natural products, active pharmaceutical ingredients, and synthetic materials, with halogen substituents exerting profound influences on molecular properties including lipophilicity, metabolic stability, binding affinity, and electronic characteristics. The Hennecke research group's investigations into organohalogen chemistry have demonstrated that halogen substituents are ubiquitous in natural products and pharmaceutical compounds, necessitating the development of sophisticated synthetic methodologies for achieving chemo-, regio-, and stereoselective halogenation reactions.

The bromine atom present in this compound serves multiple synthetic and biological functions, acting as both a directing group for further chemical transformations and a pharmacologically relevant substituent that can enhance biological activity through halogen bonding interactions. Brominated compounds frequently serve as excellent intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo nucleophilic substitution reactions, cross-coupling reactions, and other carbon-carbon bond forming processes that enable the construction of complex molecular architectures. The strategic placement of bromine within the phenoxy substituent provides opportunities for site-selective functionalization while preserving the integrity of the furan ring and carboxylic acid functionality.

Marine organohalogens research has revealed that naturally occurring halogenated compounds can serve as potent modulators of calcium signaling pathways, with screening studies identifying halogenated pyrroles, maleimides, bipyrroles, indoles, and diphenyl ethers as direct modulators of ryanodine receptors. These findings establish important structure-activity relationships for organohalogen compounds and demonstrate their potential for influencing cellular neurotoxicity through interactions with critical calcium-handling proteins. The identification of marine organohalogens as ryanodine receptor modulators represents the first molecular target characterization for these compounds and provides mechanistic insights into their cellular effects.

The environmental considerations surrounding organohalogen compounds have gained increasing attention due to their potential for environmental persistence and bioaccumulation, particularly for brominated compounds that can resist degradation processes. Understanding the environmental behavior of organohalogens has become crucial for evaluating ecological risks and developing strategies for sustainable chemical design. The development of enantioselective halogenation methodologies, including dichlorination of alkenes and halocyclization reactions, represents significant advances in synthetic methodology that enable precise control over halogen incorporation while minimizing environmental impact. These methodological advances provide the synthetic tools necessary for preparing complex organohalogens like this compound with high selectivity and efficiency.

Properties

IUPAC Name |

5-(4-bromophenoxy)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCNVCYLNHHFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504165 | |

| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73420-68-5 | |

| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4-Bromophenoxy)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a furan ring substituted with a bromophenoxy group and a carboxylic acid functional group. This structure is significant because the presence of halogens and functional groups can influence biological activity through various mechanisms, such as receptor binding and enzyme inhibition.

Mechanisms of Biological Activity

-

Antitumor Activity :

Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown that derivatives of carboxylic acids can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties. -

Enzyme Inhibition :

The compound may act as an inhibitor for certain enzymes, particularly those involved in the signaling pathways of cancer cells. This inhibition can lead to cell cycle arrest and subsequent apoptosis, particularly in breast cancer cell lines such as MCF-7. -

Molecular Docking Studies :

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to significant biological effects.

Case Studies

-

Cytotoxicity Assays :

In vitro studies have been conducted on various human cancer cell lines to assess the cytotoxic effects of this compound. Results indicate varying degrees of cytotoxicity, with certain derivatives showing enhanced activity compared to others. -

Cell Cycle Analysis :

Flow cytometry has been utilized to analyze the effects of the compound on cell cycle progression. Treatment with this compound resulted in a significant increase in cells arrested at the G1 phase, indicating its potential role in modulating cell cycle dynamics. -

Apoptosis Induction :

Studies have demonstrated that treatment with the compound leads to increased apoptosis rates in treated cells compared to controls. The mechanism appears to involve mitochondrial pathways and caspase activation.

Data Tables

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 | 25 | Apoptosis induction |

| Study 2 | A549 | 30 | Cell cycle arrest |

| Study 3 | HeLa | 15 | Cytotoxic effects |

Preparation Methods

Key Steps:

- Bromination of Furan-2-carboxylic Acid :

Furan-2-carboxylic acid undergoes electrophilic bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The carboxylic acid group directs substitution to the less hindered 5-position. - Substitution with 4-Bromophenol :

The brominated intermediate reacts with 4-bromophenol under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–120°C). The phenoxide ion displaces the bromide, forming the ether bond.

Reaction Conditions:

| Parameter | Value/Description |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

| Yield* | Moderate (Estimated 50–70%) |

*Yield inferred from analogous SNAr reactions.

Suzuki-Miyaura Cross-Coupling

While traditionally used for C–C bond formation, this method can be adapted to install aryl groups on the furan ring.

Key Steps:

- Synthesis of 5-Bromo-2-furancarboxylic Acid :

Furan-2-carboxylic acid is brominated at the 5-position (as in Method 1). - Coupling with 4-Bromophenyl Boronic Acid :

The brominated furan reacts with 4-bromophenyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). However, this method is less suitable for ether bond formation and is typically used for aryl-aryl couplings.

Limitations:

- Reactivity : The electron-withdrawing carboxylic acid group may hinder oxidative addition of Pd(0) to the furan ring.

- Yield : Low to moderate (30–50%) due to competing side reactions.

Mitsunobu Reaction

This method enables ether bond formation between a phenol and a hydroxylated furan derivative.

Key Steps:

- Hydroxylation of Furan-2-carboxylic Acid :

Furan-2-carboxylic acid is functionalized at the 5-position with a hydroxyl group via hydroxylation or reduction of a nitro group. - Etherification with 4-Bromophenol :

The 5-hydroxyfuran-2-carboxylic acid reacts with 4-bromophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether bond.

Reaction Conditions:

| Parameter | Value/Description |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Reagents | DEAD, PPh₃, 4-bromophenol |

| Temperature | 0°C to room temperature |

| Reaction Time | 6–12 hours |

| Yield* | High (Estimated 70–80%) |

*Yield inferred from Mitsunobu etherifications in similar systems.

Ullmann-Type Coupling

Copper-catalyzed coupling facilitates C–O bond formation between aryl halides and phenols.

Key Steps:

Reaction Conditions:

| Parameter | Value/Description |

|---|---|

| Catalyst | CuI, 1,10-phenanthroline |

| Base | K₃PO₄ |

| Temperature | 100–120°C |

| Reaction Time | 18–24 hours |

| Yield* | Moderate (Estimated 50–65%) |

One-Pot Synthesis via Carbonylation

This method involves CO₂ incorporation to form the carboxylic acid group.

Key Steps:

- Carboxylation of 5-Bromofurfural :

5-Bromofurfural undergoes electrochemical or chemical carboxylation with CO₂ to yield 5-formyl-2-furancarboxylic acid. - Oxidation to Carboxylic Acid :

The formyl group is oxidized to a carboxylic acid using AgNO₃ or other oxidants. - Phenoxy Group Introduction :

Subsequent substitution or coupling to install the 4-bromophenoxy group (via SNAr or Mitsunobu).

Challenges:

- Selectivity : Competing side reactions during carboxylation.

- Yield : Multi-step process reduces overall efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range* |

|---|---|---|---|

| SNAr | Direct substitution, mild conditions | Moderate yield, side reactions | 50–70% |

| Suzuki | High regioselectivity | Inefficient for ether bonds | 30–50% |

| Mitsunobu | High yield, clean reaction | Requires activated phenol | 70–80% |

| Ullmann | Tolerates electron-withdrawing groups | Harsh conditions, catalyst toxicity | 50–65% |

| Carbonylation | Renewable CO₂ utilization | Multi-step, low selectivity | 40–60% |

*Yields estimated from analogous reactions in literature.

Critical Research Findings

- Role of Protecting Groups :

Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) enhances the electrophilicity of the furan ring, improving SNAr efficiency. - Catalyst Optimization :

Pd-based catalysts (e.g., Pd(PPh₃)₄) and CuI are effective for C–C and C–O couplings, respectively, but require precise ligand tuning. - Spectroscopic Validation :

Key IR peaks include 1672 cm⁻¹ (C=O stretch) and 1039 cm⁻¹ (C–Br), while ¹H NMR signals at δ 9.65 (aldehyde proton) confirm structural integrity.

Q & A

What synthetic methodologies are recommended for preparing 5-(4-Bromophenoxy)furan-2-carboxylic acid, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution between 4-bromophenol and a furan-2-carboxylic acid derivative (e.g., methyl ester or chloride). Key parameters include:

- Base selection : Alkaline conditions (e.g., K₂CO₃ or NaOH) promote deprotonation of the phenol, enhancing nucleophilicity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

- Purification : Post-reaction, acidification and recrystallization (e.g., using ethanol/water mixtures) yield high-purity product .

How can researchers achieve high-purity isolation of this compound?

Answer:

Critical steps include:

- Recrystallization : Use solvent pairs like ethanol/water or acetone/hexane to remove unreacted starting materials.

- Chromatography : Flash column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) resolves structurally similar impurities.

- Analytical validation :

What spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromophenoxy protons at δ 7.2–7.8 ppm, furan protons at δ 6.5–7.0 ppm) .

- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ at m/z 285.97 for C₁₁H₇BrO₄) and fragmentation patterns .

How do thermodynamic parameters influence the solubility of this compound in protic vs. aprotic solvents?

Answer:

Solubility depends on enthalpy (ΔH) and entropy (ΔS) of dissolution. For structurally similar nitrophenyl analogs (e.g., 5-(nitrophenyl)-furan-2-carboxylic acids):

| Compound | ΔH dissolution (kJ/mol) | ΔS dissolution (J/mol·K) |

|---|---|---|

| 5-(2-nitrophenyl)-furan-2-carboxylic acid | -12.3 | +45.2 |

| 5-(4-nitrophenyl)-furan-2-carboxylic acid | -9.8 | +38.7 |

- Protic solvents (e.g., propan-2-ol) : Higher ΔH (exothermic) due to hydrogen bonding with the carboxylic acid group.

- Aprotic solvents (e.g., THF) : Lower ΔH but favorable ΔS due to reduced solvent ordering .

How can discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved experimentally?

Answer:

- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and microbial strains (e.g., S. aureus ATCC 25923).

- Dose-response curves : Establish EC₅₀ values under controlled conditions (pH, temperature).

- Mechanistic studies : Probe enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) via kinetic assays .

What computational strategies predict the regioselectivity of electrophilic substitutions in derivatives of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density maps. The bromophenoxy group directs electrophiles to the furan ring’s C3 position due to resonance effects.

- Molecular electrostatic potential (MEP) : Visualize nucleophilic/electrophilic sites; the carboxylic acid group enhances electrophilicity at adjacent positions .

How can structural modifications enhance the enzyme inhibition potency of this compound?

Answer:

- Bioisosteric replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., -NO₂) to increase binding affinity to catalytic sites.

- Side-chain elongation : Introduce alkyl chains (e.g., -CH₂CH₂COOH) to improve solubility and target engagement .

What are the challenges in analyzing degradation products of this compound under oxidative conditions?

Answer:

- LC-MS/MS : Detect intermediates like 5-(4-Bromophenoxy)-2-furanol (formed via decarboxylation) using MRM transitions.

- Stability studies : Expose the compound to H₂O₂/UV light and monitor degradation kinetics. Major products include bromophenol and furan diketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.